n-(Carbamoylcarbamoyl)benzamide
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Overview
Description
N-(Carbamoylcarbamoyl)benzamide is an organic compound with the molecular formula C9H9N3O3 It is a derivative of benzamide, characterized by the presence of two carbamoyl groups attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Carbamoylcarbamoyl)benzamide can be synthesized through the direct condensation of benzoic acid and urea under specific conditions. One efficient method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of benzoic acid derivatives with urea or carbamoyl chlorides under controlled conditions. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Carbamoylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzamide structure allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(Carbamoylcarbamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in studies investigating enzyme inhibition and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Carbamoylcarbamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting NF-kB activation . The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-Substituted Benzamides: Compounds like declopramide and procainamide, which have applications in medicinal chemistry and as radio- or chemo-sensitizers.
Carbamates: Compounds formed by the reaction of carbamoyl chlorides with phenols, used in various industrial applications.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
6291-91-4 |
---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
N-(carbamoylcarbamoyl)benzamide |
InChI |
InChI=1S/C9H9N3O3/c10-8(14)12-9(15)11-7(13)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15) |
InChI Key |
RCZSVBALDZUFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC(=O)N |
Origin of Product |
United States |
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